molecular formula C13H22N4 B1482138 2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098142-15-3

2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B1482138
M. Wt: 234.34 g/mol
InChI Key: GIULBVVOOPLRSW-UHFFFAOYSA-N
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Description

“2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine”, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Piperidines, a key component in this compound, are among the most important synthetic fragments for designing drugs . They have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

properties

IUPAC Name

2-ethyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-11-8-13-10-16(6-7-17(13)15-11)12-4-3-5-14-9-12/h8,12,14H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULBVVOOPLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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